molecular formula C25H26Cl2N2O5S B8201607 PARP1-IN-5 (dihydrochloride)

PARP1-IN-5 (dihydrochloride)

Cat. No. B8201607
M. Wt: 537.5 g/mol
InChI Key: VIXDSXSUYRPYIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PARP1-IN-5 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for PARP inhibitors often involve the use of organic solvents, catalysts, and controlled reaction temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of PARP1-IN-5 (dihydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: PARP1-IN-5 (dihydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving PARP1-IN-5 (dihydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH .

Major Products: The major products formed from the reactions of PARP1-IN-5 (dihydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with potential biological activity .

Comparison with Similar Compounds

PARP1-IN-5 (dihydrochloride) is one of several PARP-1 inhibitors, each with unique properties and applications. Similar compounds include Olaparib, Niraparib, and Rucaparib, which are also used in cancer research and therapy . Compared to these compounds, PARP1-IN-5 (dihydrochloride) is noted for its high selectivity and potency, with an IC50 value of 14.7 nanomolar . This makes it a valuable tool for studying the specific inhibition of PARP-1 and its effects on cellular processes .

List of Similar Compounds:
  • Olaparib
  • Niraparib
  • Rucaparib
  • Talazoparib
  • Veliparib

Conclusion

PARP1-IN-5 (dihydrochloride) is a potent and selective PARP-1 inhibitor with significant applications in scientific research, particularly in the fields of cancer biology and therapy. Its unique properties and mechanism of action make it a valuable tool for studying DNA damage repair and developing new therapeutic strategies.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXDSXSUYRPYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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